Cy-cBRIDP

Catalog No.
S868290
CAS No.
1023330-38-2
M.F
C28H37P
M. Wt
404.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cy-cBRIDP

CAS Number

1023330-38-2

Product Name

Cy-cBRIDP

IUPAC Name

dicyclohexyl-(1-methyl-2,2-diphenylcyclopropyl)phosphane

Molecular Formula

C28H37P

Molecular Weight

404.6 g/mol

InChI

InChI=1S/C28H37P/c1-27(29(25-18-10-4-11-19-25)26-20-12-5-13-21-26)22-28(27,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h2-3,6-9,14-17,25-26H,4-5,10-13,18-22H2,1H3

InChI Key

JDNAVZKVTWHWKB-UHFFFAOYSA-N

SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Canonical SMILES

CC1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5

Cy-cBRIDP, or dicyclohexyl(2,2-diphenyl-1-methylcyclopropyl)phosphine, is a specialized phosphine ligand utilized primarily in transition metal-catalyzed reactions. This compound features a unique cyclopropyl moiety that enhances its steric and electronic properties, making it particularly effective in various coupling reactions, such as the Buchwald-Hartwig and Heck reactions. Its molecular formula is C28H37P, with a molecular weight of 404.58 g/mol .

As with most organophosphorus compounds, dicyclohexyl(1-methyl-2,2-diphenylcyclopropyl)phosphane should be handled with caution due to potential:

  • Toxicity: Organophosphorus compounds can interfere with nerve function, so proper personal protective equipment (PPE) like gloves and goggles should be worn while handling it [].
  • Flammability: The presence of organic groups suggests some flammability. However, specific data is needed for a definitive assessment.

  • Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of amines with aryl halides to form biaryls. Cy-cBRIDP has shown effectiveness in facilitating this transformation under mild conditions .
  • Heck Reaction: In this reaction, alkenes are formed by coupling aryl halides with olefins. The presence of Cy-cBRIDP enhances the reaction efficiency and selectivity .
  • Hiyama and Negishi Couplings: These reactions involve the formation of carbon-carbon bonds through the use of organosilicon and organozinc reagents, respectively. Cy-cBRIDP has been reported to improve yields in these transformations .

  • Formation of Cyclopropyl Group: The cyclopropyl moiety is introduced through specific reactions involving alkylation techniques.
  • Phosphination: The introduction of the phosphorus atom occurs through reactions with phosphorus chlorides or other phosphorus-containing compounds.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity (>95%) .

Cy-cBRIDP finds applications in various fields:

  • Synthetic Organic Chemistry: It is widely used as a ligand in cross-coupling reactions to synthesize complex organic molecules.
  • Asymmetric Synthesis: Cy-cBRIDP can facilitate enantioselective reactions, making it valuable in the production of chiral compounds for pharmaceuticals .
  • Catalysis: Its unique structure allows for improved catalytic activity and selectivity in metal-catalyzed processes.

Studies involving Cy-cBRIDP have focused on its interaction with transition metals like palladium. NMR studies indicate that Cy-cBRIDP can act as a monodentate ligand for palladium(II), influencing the oxidative addition and reductive elimination steps critical to catalytic cycles . This behavior contrasts with other ligands that may function differently based on their structural characteristics.

Several compounds share structural similarities with Cy-cBRIDP, primarily other phosphine ligands designed for catalysis. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
DicyclohexylphosphineDicyclohexyl group without cyclopropylLess sterically hindered than Cy-cBRIDP
TriphenylphosphineThree phenyl groupsHigh stability but lower reactivity
Cy-vBRIDPSimilar cyclopropyl structure but different substituentsEnhanced reactivity compared to Cy-cBRIDP

Cy-cBRIDP stands out due to its unique cyclopropyl group, which offers enhanced sterics and electronics compared to its analogs, allowing for improved performance in various catalytic applications .

XLogP3

7.4

Dates

Modify: 2023-08-16

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